L-Amoxicillin

CAS No.:

Cat. No.: VC14452358

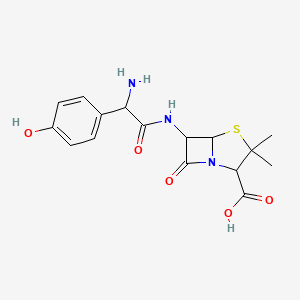

Molecular Formula: C16H19N3O5S

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H19N3O5S |

|---|---|

| Molecular Weight | 365.4 g/mol |

| IUPAC Name | 6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

| Standard InChI | InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24) |

| Standard InChI Key | LSQZJLSUYDQPKJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C |

Introduction

Chemical Identity and Structural Characteristics

L-Amoxicillin, systematically named (2S,5R,6R)-6-[(S)-2-amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, belongs to the β-lactam class of antibiotics. Its molecular formula is C₁₆H₁₉N₃O₅S, with a molecular weight of 365.40 g/mol . The compound features a bicyclic β-lactam ring fused to a thiazolidine ring, a hallmark of penicillin derivatives, and a 4-hydroxyphenylglycine side chain. The critical distinction from D-amoxicillin lies in the stereochemical configuration at the α-carbon of the side chain, which adopts an S-configuration in L-amoxicillin versus the R-configuration in the therapeutic form .

Stereochemical Implications

The stereochemistry of L-amoxicillin renders it incompatible with bacterial penicillin-binding proteins (PBPs), which exhibit high specificity for the D-configuration. This structural mismatch abolishes its antibacterial efficacy, relegating it to non-therapeutic roles .

Synthesis and Production

Enzymatic Synthesis Pathways

While industrial production of D-amoxicillin employs penicillin G acylase (PGA)-catalyzed condensation of 6-aminopenicillanic acid (6-APA) and hydroxyphenylglycine methyl ester (HPGM) , L-amoxicillin synthesis likely involves analogous methods with stereochemical control. Key parameters influencing yield include:

Challenges in Stereoselective Synthesis

Achieving enantiomeric purity in L-amoxicillin requires chiral auxiliaries or asymmetric catalysis, as conventional synthesis favors the D-isomer. Immobilized PGA systems, while efficient for D-amoxicillin, exhibit <10% yield for the L-form due to active-site stereoselectivity .

Pharmacological Properties

Comparative Pharmacokinetics

Though structurally similar to D-amoxicillin, L-amoxicillin demonstrates distinct pharmacokinetic behavior:

| Property | D-Amoxicillin | L-Amoxicillin |

|---|---|---|

| Protein binding | 17% | Not reported |

| Half-life | 61.3 minutes | Presumed similar |

| Urinary excretion (6h) | 70–78% | No clinical data |

Metabolic Pathways

Analytical Applications

Chromatographic Resolution

Research Applications

Enzyme Binding Studies

L-Amoxicillin’s inability to inhibit PBPs makes it a tool for probing enzyme active-site geometry. Crystallographic studies reveal that its 4-hydroxyphenylglycine side chain adopts a non-productive orientation in the PBP binding cleft .

Metabolic Pathway Elucidation

Using L-amoxicillin-d4, researchers have mapped seven primary metabolites of amoxicillin, including amoxicilloic acid and amoxicillin diketopiperazine, via stable isotope tracing .

L-Amoxicillin is classified as a United States Pharmacopeia (USP) reference standard (Ref. 45-1031525) , not approved for therapeutic use. Current FDA guidelines for amoxicillin formulations (e.g., pulsatile-release tablets ) do not address the L-isomer due to its inactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume